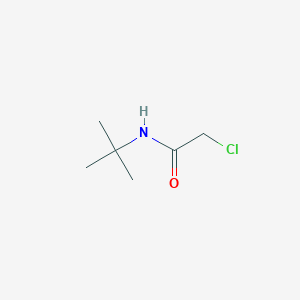

N-(tert-Butyl)-2-chloroacetamide

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 8361. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-tert-butyl-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12ClNO/c1-6(2,3)8-5(9)4-7/h4H2,1-3H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQVPSGXLCXZSTB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00278601 | |

| Record name | N-(tert-Butyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15678-99-6 | |

| Record name | 15678-99-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8361 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(tert-Butyl)-2-chloroacetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00278601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-tert-butyl-2-chloroacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to N-(tert-Butyl)-2-chloroacetamide

CAS Number: 15678-99-6

This technical guide provides a comprehensive overview of N-(tert-Butyl)-2-chloroacetamide, a versatile reagent in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. It details the compound's properties, synthesis, and reactivity, with a focus on experimental protocols and reaction mechanisms.

Compound Data and Properties

This compound is a white solid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| CAS Number | 15678-99-6 | [2] |

| Molecular Formula | C₆H₁₂ClNO | [2] |

| Molecular Weight | 149.62 g/mol | [2] |

| Melting Point | 27-28 °C | [3] |

| Boiling Point | 96 °C | [3] |

| Density | 0.98 g/mL | [3] |

| Solubility | Soluble in water and organic solvents. | [3] |

Synthesis of this compound

The most common method for the synthesis of this compound is the nucleophilic acyl substitution of tert-butylamine with chloroacetyl chloride.

Reaction Mechanism

The synthesis proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom of tert-butylamine on the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion, which is scavenged by a base (in this case, an excess of tert-butylamine or an added base like sodium hydroxide) to drive the reaction to completion.

Caption: Mechanism of this compound Synthesis.

Experimental Protocol

The following protocol is based on a published procedure for the synthesis of this compound.[1]

Materials:

-

tert-Butylamine

-

Chloroacetyl chloride

-

20% Sodium hydroxide (NaOH) solution

-

Methylene chloride (CH₂Cl₂)

-

5% Hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO₃) solution

-

Magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Stirring apparatus

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

A solution of 20% NaOH (17 g) is prepared.

-

In a suitable reaction vessel, dissolve tert-butylamine in methylene chloride.

-

Cool the solution in an ice bath and slowly add chloroacetyl chloride dropwise with constant stirring.

-

After the addition is complete, continue stirring for a specified period to ensure the reaction goes to completion.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% HCl, 5% NaHCO₃, and water.

-

Dry the organic phase over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

-

The crude product can be used for the next step without further purification.[1]

Reactivity and Applications

This compound is a valuable intermediate in organic synthesis, primarily utilized as an alkylating or acylating agent.[3] The presence of the chlorine atom alpha to the carbonyl group makes it susceptible to nucleophilic substitution.

Nucleophilic Substitution Reactions

The chlorine atom can be readily displaced by a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce the N-(tert-butyl)acetamido moiety into other molecules.

Caption: General Workflow for Nucleophilic Substitution.

Representative Experimental Protocol: Alkylation of a Thiol

The following is a general protocol for the alkylation of a thiol with this compound. This procedure is representative and may require optimization for specific substrates.

Materials:

-

This compound

-

A thiol-containing compound

-

A suitable solvent (e.g., Dimethylformamide (DMF), Acetonitrile)

-

A non-nucleophilic base (e.g., Potassium carbonate (K₂CO₃), Diisopropylethylamine (DIPEA))

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolve the thiol-containing compound in the chosen solvent in a round-bottom flask.

-

Add the base to the solution and stir for a few minutes.

-

Add a solution of this compound in the same solvent to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired thioether.

Safety Information

This compound is harmful if swallowed and causes skin and serious eye irritation.[2] It may also cause respiratory irritation.[2] It is essential to handle this compound in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Conclusion

This compound, with its readily accessible synthesis and versatile reactivity, serves as a valuable building block in organic chemistry. Its ability to act as an electrophile in nucleophilic substitution reactions allows for the straightforward introduction of the N-(tert-butyl)acetamido group, a common motif in various target molecules. The protocols and data presented in this guide are intended to facilitate its effective use in research and development.

References

N-(tert-Butyl)-2-chloroacetamide chemical structure and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-Butyl)-2-chloroacetamide is a reactive chemical intermediate of significant interest in organic synthesis and drug discovery. Its structure, featuring a sterically hindering tert-butyl group and a reactive chloroacetyl moiety, makes it a valuable building block for the synthesis of a diverse range of more complex molecules. This guide provides a comprehensive overview of its chemical structure, IUPAC nomenclature, physicochemical properties, a detailed experimental protocol for its synthesis, and its primary mechanism of action.

Chemical Structure and IUPAC Name

This compound is an organic compound characterized by a chloroacetamide functional group where the nitrogen atom is substituted with a tert-butyl group.[1]

-

IUPAC Name: N-tert-butyl-2-chloroacetamide[2]

-

Chemical Formula: C₆H₁₂ClNO[2]

-

Molecular Weight: 149.62 g/mol [2]

-

SMILES: ClCC(=O)NC(C)(C)C

-

InChI Key: NQVPSGXLCXZSTB-UHFFFAOYSA-N

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for its handling, application in synthesis, and for the prediction of its behavior in various chemical and biological systems.

| Property | Value | Source |

| Melting Point | 82-83 °C | ChemicalBook |

| Boiling Point | 96 °C | ChemBK |

| Density | 0.98 g/mL | ChemBK |

| Appearance | Colorless liquid or white crystalline solid | ChemBK |

| Solubility | Soluble in water and organic solvents | ChemBK |

Experimental Protocol: Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic acyl substitution of tert-butylamine with chloroacetyl chloride.[3] The presence of a non-nucleophilic base is essential to neutralize the hydrochloric acid byproduct.[1][3]

Materials:

-

tert-Butylamine

-

Chloroacetyl chloride

-

Triethylamine (TEA) or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)[1]

-

Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)[1][3]

-

Ice-salt bath

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Standard laboratory glassware for workup and purification

Procedure:

-

In a 100 mL round-bottom flask equipped with a magnetic stirrer, dissolve tert-butylamine (1.0 equivalent) in anhydrous THF (20 mL).

-

Add a non-nucleophilic base such as triethylamine (1.2 equivalents) to the solution.[1]

-

Cool the reaction mixture to 0-5 °C using an ice-salt bath.[1][4]

-

While maintaining the low temperature, add chloroacetyl chloride (1.1 equivalents) dropwise to the stirred solution using a dropping funnel over a period of 15-20 minutes.[1]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 3-6 hours.[1]

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water to precipitate the crude product.[3]

-

Collect the solid product by vacuum filtration and wash with cold water.

-

The crude product can be further purified by recrystallization from a suitable solvent such as ethanol to yield this compound as a white solid.[3]

Reaction Mechanism and Applications

The primary reactivity of this compound stems from the electrophilic nature of the carbon atom bearing the chlorine. This makes it susceptible to nucleophilic attack, leading to the displacement of the chloride ion. This reactivity is the basis for its utility as a chemical intermediate.

The tert-butyl group provides significant steric hindrance, which can influence the regioselectivity and stereoselectivity of reactions at the amide nitrogen or the alpha-carbon. This feature is particularly useful in the design and synthesis of complex molecules where precise control over reactivity is required.

In the context of drug development, the chloroacetamide moiety can act as a covalent binder to specific amino acid residues, such as cysteine, in target proteins. This irreversible binding can lead to potent and prolonged pharmacological effects.

Visualization of the Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: A workflow diagram illustrating the synthesis of this compound.

References

An In-depth Technical Guide to the Synthesis of N-(tert-Butyl)-2-chloroacetamide from tert-Butylamine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-(tert-Butyl)-2-chloroacetamide, a valuable intermediate in pharmaceutical and chemical research. The primary synthesis pathway involves the N-acylation of tert-butylamine with chloroacetyl chloride. This document outlines the fundamental reaction, detailed experimental protocols, and key quantitative data to support laboratory and developmental applications.

Core Synthesis Pathway: N-Acylation of tert-Butylamine

The synthesis of this compound is achieved through the nucleophilic acyl substitution reaction between tert-butylamine and chloroacetyl chloride. In this reaction, the lone pair of electrons on the nitrogen atom of tert-butylamine attacks the electrophilic carbonyl carbon of chloroacetyl chloride. This is followed by the elimination of a chloride ion, which is neutralized by a base to drive the reaction to completion. The overall reaction is illustrated below:

Caption: Synthesis pathway of this compound.

Quantitative Data Summary

The following tables summarize typical quantitative data for the synthesis of this compound and analogous N-acylation reactions.

Table 1: Reactant Molar Ratios and Reaction Conditions

| Reactant/Condition | Molar Ratio/Value | Reference |

| tert-Butylamine | 1.0 equivalent | [1] |

| Chloroacetyl chloride | 1.0 - 1.2 equivalents | [1] |

| Base (e.g., Triethylamine) | 1.1 - 1.5 equivalents | [1] |

| Solvent | Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) | [1][2] |

| Temperature | 0 °C to room temperature | [2] |

| Reaction Time | 2 - 4 hours | [1] |

Table 2: Yield and Purity Data for Analogous Syntheses

| Amine Substrate | Acylating Agent | Yield (%) | Purity (%) | Reference |

| N-Boc-1,4-diaminobutane | Chloroacetyl Chloride | Not explicitly stated, but purification by column chromatography suggests high purity is achievable. | >95 (Assumed) | [1] |

| Substituted Anilines | Chloroacetyl Chloride | 75 - 95 | Not explicitly stated, purified by recrystallization. | [2] |

| Ammonia | Ethyl Chloroacetate | 78 - 84 | Recrystallized product melting at 119-120°C. | [3] |

Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound based on established procedures for N-acylation reactions.[1][2]

Materials

-

tert-Butylamine

-

Chloroacetyl chloride

-

Triethylamine (Et₃N) or N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (round-bottom flask, dropping funnel, separatory funnel, etc.)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

-

Hexanes and Ethyl Acetate (for chromatography)

Experimental Procedure

-

Reaction Setup: In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve tert-butylamine (1 equivalent) in anhydrous DCM or THF.

-

Addition of Base: Add triethylamine or DIPEA (1.1 to 1.5 equivalents) to the solution. This base acts as a scavenger for the hydrochloric acid byproduct.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Addition of Chloroacetyl Chloride: Slowly add a solution of chloroacetyl chloride (1.0 to 1.2 equivalents) in the same anhydrous solvent to the stirred reaction mixture via a dropping funnel. Maintain the temperature at 0 °C during the addition to control the exothermic reaction.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or ethyl acetate.

-

Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound as a pure solid or oil. Alternatively, recrystallization from a suitable solvent system can be employed.

Experimental Workflow Visualization

The following diagram illustrates the general experimental workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis.

Safety Considerations

-

Chloroacetyl chloride is a lachrymator and is corrosive. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

tert-Butylamine is a flammable and corrosive liquid. Handle with care and avoid inhalation of vapors.

-

The reaction is exothermic, especially during the addition of chloroacetyl chloride. Proper temperature control is crucial to prevent runaway reactions.

This guide provides a detailed framework for the synthesis of this compound. Researchers should always consult relevant safety data sheets (SDS) and perform a thorough risk assessment before conducting any chemical synthesis.

References

An In-depth Technical Guide on the Mechanism of Action of N-(tert-Butyl)-2-chloroacetamide as an Alkylating Agent

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(tert-Butyl)-2-chloroacetamide is a reactive chemical probe and a potential pharmacophore belonging to the class of α-haloacetamides. Its utility as an alkylating agent stems from the electrophilic nature of the carbon atom bearing the chlorine, which makes it susceptible to nucleophilic attack by electron-rich functional groups present in biological macromolecules. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its chemical reactivity, biological targets, and the cellular consequences of its alkylating activity. The role of the sterically hindering tert-butyl group in modulating its reactivity is also discussed. This document synthesizes available data to furnish a technical resource for researchers in chemistry, biology, and drug development.

Introduction

Alkylating agents are a cornerstone of chemical biology and medicinal chemistry, enabling the covalent modification of proteins and other biomolecules to probe their function, identify binding sites, and develop targeted therapeutics. This compound is a member of the chloroacetamide class of alkylating agents, characterized by a chloroacetyl moiety. The presence of the chlorine atom, a good leaving group, activates the adjacent carbonyl group for nucleophilic substitution.

The defining feature of this compound is the bulky tert-butyl group attached to the amide nitrogen. This structural element imparts significant steric hindrance, which can influence the molecule's reactivity and selectivity towards different nucleophiles. Understanding the interplay between the electronic effects of the chloroacetyl group and the steric effects of the tert-butyl group is crucial for predicting and interpreting its biological activity.

Chemical Reactivity and Mechanism of Alkylation

The primary mechanism of action of this compound as an alkylating agent is through a bimolecular nucleophilic substitution (SN2) reaction . In this concerted mechanism, a nucleophile attacks the carbon atom bearing the chlorine, leading to the displacement of the chloride ion and the formation of a stable covalent bond.

The key factors governing this reaction are:

-

Electrophilicity of the α-carbon: The electron-withdrawing effect of the adjacent carbonyl group and the chlorine atom polarizes the C-Cl bond, rendering the α-carbon electrophilic and susceptible to nucleophilic attack.

-

Nucleophilicity of the target: The rate of the SN2 reaction is highly dependent on the strength of the attacking nucleophile. In a biological context, the most common nucleophiles are the side chains of amino acid residues in proteins.

-

Steric Hindrance: The tert-butyl group provides significant steric bulk around the amide bond. While not directly attached to the reactive center, this group can influence the approach of the nucleophile and the overall reaction rate.

The general scheme for the alkylation of a biological nucleophile (Nu) by this compound is depicted below:

Caption: General SN2 mechanism of alkylation by this compound.

Biological Nucleophiles and Protein Targets

Within a biological milieu, this compound can react with various nucleophilic functional groups. The reactivity of these groups is influenced by their intrinsic nucleophilicity and their accessibility within the folded structure of a protein.

Table 1: Potential Biological Nucleophiles for this compound

| Nucleophilic Group | Amino Acid Residue(s) | Reactivity |

| Thiol (-SH) | Cysteine | Highly reactive. The thiolate anion (S⁻) is a potent nucleophile and the primary target for chloroacetamides. |

| Thioether (-S-CH₃) | Methionine | Can be alkylated, though generally less reactive than cysteine thiols. Oxidation of the resulting sulfonium ion can also occur.[1] |

| Imidazole | Histidine | The nitrogen atoms in the imidazole ring are nucleophilic and can be alkylated, particularly at physiological pH where a portion of histidine residues are unprotonated. |

| Amino (-NH₂) | Lysine, N-terminus | The primary amine of lysine side chains and the N-terminal amino group of proteins can be alkylated. However, these are generally less reactive than thiols. |

| Carboxylate (-COO⁻) | Aspartate, Glutamate | Can act as nucleophiles, but their reactivity is generally lower than that of sulfur and nitrogen nucleophiles. |

Recent proteomic studies on cells treated with chloroacetamide-containing covalent ligands have identified numerous protein targets, suggesting a broad reactivity profile. One such study investigating a chloroacetamide ligand that induces ferroptosis identified a multitude of cysteine-reactive proteins.[2] While this study did not use this compound specifically, the findings provide a strong indication of the types of proteins that could be targeted.

Table 2: Potential Protein Targets of Chloroacetamide-based Alkylating Agents (Based on a study of a chloroacetamide-containing ferroptosis inducer)[2]

| Protein Target | Function | Potential Consequence of Alkylation |

| PRDX1 | Peroxiredoxin-1 | Impaired antioxidant defense, increased oxidative stress. |

| RNF4 | E3 ubiquitin-protein ligase RNF4 | Altered protein degradation pathways. |

| Tubulin | Cytoskeletal protein | Disruption of microtubule dynamics, affecting cell division and shape. |

| Various enzymes | Metabolic and signaling proteins | Inhibition or alteration of enzymatic activity. |

Cellular Effects and Signaling Pathways

The covalent modification of cellular proteins by this compound can lead to a variety of cellular responses, depending on the identity and function of the targeted proteins.

A significant cellular outcome linked to the action of some chloroacetamide-containing compounds is the induction of ferroptosis , a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides.[2] This suggests that this compound could potentially trigger this cell death pathway by alkylating proteins involved in antioxidant defense systems, such as those in the glutathione metabolic pathway.

Caption: Potential signaling pathway of ferroptosis induction by this compound.

Furthermore, given the general reactivity of alkylating agents, this compound could potentially modulate various signaling pathways by targeting key regulatory proteins. For instance, the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is crucial for cell proliferation and survival, contains cysteine residues in its kinase domain that are susceptible to alkylation.[3][4] Covalent modification of these residues can lead to irreversible inhibition of EGFR signaling.

Experimental Protocols

This section provides generalized protocols for investigating the mechanism of action of this compound.

Synthesis of this compound

This protocol is adapted from the synthesis of N-t-butylchloroacetamide, an intermediate in the synthesis of N-tert-butyl-2-iodoacetamide.[5]

Materials:

-

tert-Butylamine

-

Chloroacetyl chloride

-

Sodium hydroxide (NaOH)

-

Methylene chloride (CH₂Cl₂)

-

Hydrochloric acid (HCl)

-

Sodium bicarbonate (NaHCO₃)

-

Magnesium sulfate (MgSO₄)

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve tert-butylamine in methylene chloride.

-

Cool the solution in an ice bath to -10°C.

-

Slowly add a solution of 20% NaOH.

-

While stirring vigorously, add chloroacetyl chloride dropwise, maintaining the temperature below 0°C.

-

After the addition is complete, allow the reaction to stir for an additional 30 minutes at 0°C.

-

Transfer the reaction mixture to a separatory funnel and wash sequentially with 5% HCl, 5% NaHCO₃, and water.

-

Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

The product can be further purified by recrystallization or column chromatography if necessary.

In Vitro Alkylation of a Model Thiol (e.g., Glutathione)

This protocol allows for the kinetic analysis of the reaction between this compound and a thiol-containing molecule.

Materials:

-

This compound

-

Glutathione (GSH)

-

Phosphate buffer (pH 7.4)

-

DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

-

UV-Vis spectrophotometer

Procedure:

-

Prepare stock solutions of this compound, GSH, and DTNB in the appropriate buffer.

-

In a cuvette, mix the phosphate buffer and GSH solution.

-

Initiate the reaction by adding a specific concentration of this compound.

-

At various time points, add an aliquot of the reaction mixture to a solution of DTNB.

-

Measure the absorbance at 412 nm to quantify the remaining free GSH.

-

The second-order rate constant (k) can be determined by plotting the reciprocal of the GSH concentration versus time.

Identification of Protein Adducts by Mass Spectrometry

This protocol outlines a general workflow for identifying proteins covalently modified by this compound in a cellular context.

Caption: Experimental workflow for the identification of protein adducts.

Procedure:

-

Cell Treatment: Treat cultured cells with a desired concentration of this compound for a specific duration. Include a vehicle-treated control.

-

Cell Lysis and Protein Extraction: Lyse the cells and extract the total protein content.

-

Protein Digestion: Reduce and alkylate the protein disulfide bonds (using a different alkylating agent like iodoacetamide for control), followed by enzymatic digestion (e.g., with trypsin).

-

LC-MS/MS Analysis: Analyze the resulting peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: Search the acquired MS/MS data against a protein database using software that allows for the specification of a variable modification on nucleophilic amino acids corresponding to the mass of the N-(tert-Butyl)-acetamido group.

Cytotoxicity Assay

This protocol can be used to determine the cytotoxic effects of this compound on cultured cells.

Materials:

-

Cell line of interest

-

Culture medium

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent

-

96-well plates

-

Plate reader

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 24, 48, or 72 hours.

-

At the end of the treatment period, add the MTT reagent to each well and incubate according to the manufacturer's instructions.

-

Solubilize the formazan crystals and measure the absorbance at the appropriate wavelength using a plate reader.

-

Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).

Conclusion

This compound is a valuable tool for chemical biology and a potential lead structure in drug discovery due to its ability to covalently modify biological macromolecules. Its mechanism of action is primarily driven by an SN2 reaction with nucleophilic amino acid residues, with a preference for cysteine thiols. The steric hindrance imparted by the tert-butyl group likely modulates its reactivity, potentially conferring a degree of selectivity compared to less hindered chloroacetamides. The cellular consequences of its alkylating activity can be significant, including the induction of specific cell death pathways like ferroptosis and the potential inhibition of key signaling molecules. The experimental protocols outlined in this guide provide a framework for further elucidation of its precise biological targets and downstream effects, paving the way for its rational application in research and development.

References

- 1. The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Epidermal Growth Factor Receptor Signaling Disruption by Endocrine and Metabolic Disrupting Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility of N-(tert-Butyl)-2-chloroacetamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of N-(tert-Butyl)-2-chloroacetamide, a compound of interest in various chemical and pharmaceutical research sectors. Due to the limited availability of specific quantitative solubility data in public literature, this document focuses on providing a detailed framework for determining its solubility. This includes qualitative solubility information, a robust experimental protocol for quantitative analysis, and a structured format for data presentation.

Introduction to this compound

This compound (CAS No. 15678-99-6) is a halogenated amide with the molecular formula C₆H₁₂ClNO.[1] Its structure, featuring a tert-butyl group and a chloroacetamide moiety, influences its physicochemical properties, including its solubility in various organic solvents. Understanding its solubility is critical for applications in organic synthesis, reaction kinetics, and the development of pharmaceutical intermediates.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Weight | 149.62 g/mol | [2] |

| Melting Point | 82-83 °C | [3] |

| Boiling Point | 251.6 ± 23.0 °C (Predicted) | [3] |

| Density | 1.032 ± 0.06 g/cm³ (Predicted) | [3] |

| Appearance | White Solid | [3] |

Qualitative Solubility Profile

Qualitative data indicates that this compound is soluble in several common organic solvents. This information is crucial for initial solvent screening and for designing purification and reaction protocols.

Known Solvents:

While this provides a starting point, quantitative data is necessary for more precise applications such as preparing solutions of known concentrations or for crystallization studies.

Quantitative Solubility Data

As of the last update, specific quantitative solubility data for this compound in a range of organic solvents is not widely available in peer-reviewed literature. The following table is provided for researchers to populate with their own experimentally determined data, following the protocol outlined in the subsequent section.

| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Solubility (mol/L) | Method of Determination |

| e.g., Acetone | 25 | Shake-Flask Method | ||

| e.g., Toluene | 25 | Shake-Flask Method | ||

| e.g., Ethanol | 25 | Shake-Flask Method | ||

| e.g., Dichloromethane | 25 | Shake-Flask Method | ||

| e.g., Ethyl Acetate | 25 | Shake-Flask Method | ||

| e.g., Methanol | 25 | Shake-Flask Method | ||

| e.g., Acetonitrile | 25 | Shake-Flask Method | ||

| e.g., N,N-Dimethylformamide (DMF) | 25 | Shake-Flask Method | ||

| e.g., Dimethyl Sulfoxide (DMSO) | 25 | Shake-Flask Method |

Experimental Protocol: Determination of Thermodynamic Solubility using the Shake-Flask Method

The following protocol is a detailed methodology for determining the equilibrium solubility of this compound in various organic solvents. This method is based on the well-established "shake-flask" technique, which is considered the gold standard for thermodynamic solubility measurements.[4][5][6]

4.1. Materials

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Glass vials with PTFE-lined screw caps

-

Thermostatically controlled shaker or orbital incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Syringe filters (e.g., 0.22 µm PTFE membrane)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a Gas Chromatography (GC) system, depending on the solvent and analyte properties.

4.2. Procedure

-

Preparation of Solvent: Ensure all organic solvents are of high purity and are degassed if necessary to avoid bubble formation during the experiment.

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed glass vial. The presence of undissolved solid at the end of the equilibration period is essential to ensure saturation.

-

Solvent Addition: Accurately add a known volume (e.g., 5 mL) of the selected organic solvent to the vial.

-

Equilibration: Tightly seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours. A preliminary study can be conducted to determine the time required to reach equilibrium.

-

Phase Separation: After the equilibration period, remove the vials from the shaker and allow them to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to sediment.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant using a pipette. It is crucial to avoid disturbing the sedimented solid.

-

Filtration: Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed volumetric flask. This step removes any remaining undissolved microparticles.

-

Dilution: Dilute the filtered, saturated solution with the same organic solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted sample using a pre-validated HPLC or GC method to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the determined concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

4.3. Analytical Method Development (HPLC Example)

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A suitable mixture of acetonitrile and water or methanol and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength of maximum absorbance for this compound.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent and generate a calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

An In-depth Technical Guide to N-(tert-Butyl)-2-chloroacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of N-(tert-Butyl)-2-chloroacetamide, a key chemical intermediate. It details its fundamental physicochemical properties, provides a detailed experimental protocol for its synthesis, and illustrates its formation pathway. This document is intended to serve as a valuable resource for professionals engaged in chemical synthesis, drug discovery, and materials science.

Core Physicochemical Data

This compound is a valuable reagent in organic synthesis, primarily utilized as an acylation agent and a building block for more complex molecules.[1] Its properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C6H12ClNO | [2] |

| Molecular Weight | 149.62 g/mol | [1][2] |

| IUPAC Name | N-tert-butyl-2-chloroacetamide | [2] |

| CAS Number | 15678-99-6 | [1] |

| Appearance | Colorless liquid or white crystalline solid | |

| Melting Point | 27-28 °C | |

| Boiling Point | 96 °C | |

| Density | 0.98 g/mL |

Synthesis of this compound

The synthesis of this compound can be achieved through the acylation of tert-butylamine with chloroacetyl chloride. This reaction is a standard method for forming amides from amines and acyl chlorides.

Experimental Protocol

Materials:

-

tert-Butylamine

-

Chloroacetyl chloride

-

20% Sodium hydroxide (NaOH) solution

-

Methylene chloride (CH2Cl2)

-

5% Hydrochloric acid (HCl)

-

5% Sodium bicarbonate (NaHCO3)

-

Magnesium sulfate (MgSO4)

-

Deionized water

Procedure:

-

Prepare a solution of 20% sodium hydroxide (17 g in 85 mL of water).

-

In a separate flask, dissolve tert-butylamine in methylene chloride.

-

Cool the tert-butylamine solution in an ice bath.

-

Slowly add chloroacetyl chloride to the cooled tert-butylamine solution while stirring.

-

Simultaneously, add the 20% NaOH solution dropwise to neutralize the HCl generated during the reaction.

-

After the addition is complete, continue stirring the reaction mixture for 30 minutes.

-

Transfer the mixture to a separatory funnel and extract the organic layer.

-

Wash the organic phase sequentially with 5% HCl, 5% NaHCO3, and deionized water.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO4).

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

The crude this compound can be used in subsequent steps without further purification.

Synthesis Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound from its primary reactants.

Caption: Synthesis workflow for this compound.

References

Safety and Handling of N-(tert-Butyl)-2-chloroacetamide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for N-(tert-Butyl)-2-chloroacetamide (CAS No. 15678-99-6). The information is intended to support laboratory personnel in the safe management of this chemical, from initial handling to disposal. This document outlines the known hazards, recommended personal protective equipment (PPE), emergency procedures, and relevant biological interactions to ensure a safe research environment.

Chemical and Physical Properties

This compound is a solid organic compound.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 15678-99-6 | [2][3] |

| Molecular Formula | C6H12ClNO | [2][3] |

| Molecular Weight | 149.62 g/mol | [2][3] |

| Appearance | White solid | [4] |

| Melting Point | 82-83 °C | [4] |

| Boiling Point | 251.6±23.0 °C (Predicted) | [4] |

| Density | 1.032±0.06 g/cm3 (Predicted) | [4] |

| Solubility | Soluble in Dichloromethane, Ethyl Acetate, Methanol. | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table summarizes its GHS hazard classifications based on aggregated data.

| Hazard Class | GHS Category | Hazard Statement | Data Source |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [5] |

| Serious Eye Damage/Eye Irritation | Category 2 | H319: Causes serious eye irritation | [5] |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | Category 3 | H335: May cause respiratory irritation | [5] |

Warning: This chemical is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[5]

Toxicological Data

| Toxicity Data for 2-Chloroacetamide (CAS 79-07-2) | ||

| Test | Result | Species |

| Acute Oral LD50 | 70 - 138 mg/kg | Rat |

| Acute Oral LD50 | 155 mg/kg | Mouse |

| Acute Oral LD50 | 31 mg/kg | Dog |

| Acute Oral LD50 | 122 mg/kg | Rabbit |

| Skin Irritation | Non-irritant at 5.0% | Rabbit |

| Eye Irritation | Non-irritant at 5.0% | Rabbit |

| Skin Sensitization | Potential human sensitizer at 0.5% | Human |

This data is for 2-chloroacetamide and should be used as an indicator of potential hazards for this compound.

Experimental Protocols

The following protocols are generalized procedures for the synthesis, handling, and disposal of chloroacetamide derivatives and should be adapted based on a thorough, site-specific risk assessment for this compound.

Synthesis Protocol (Example)

This protocol is a general method for the N-acylation of an amine, which is a common route for synthesizing N-substituted acetamides.

Objective: To synthesize an N-substituted acetamide derivative.

Materials:

-

Primary or secondary amine

-

Acetyl chloride

-

Elemental iodine (catalyst)

-

Sodium thiosulfate solution

-

Organic solvent (e.g., dichloromethane or ethyl acetate)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and magnetic stirrer

Procedure:

-

In a fume hood, combine the amine and a catalytic amount of elemental iodine in a round-bottom flask equipped with a magnetic stir bar.

-

Slowly add acetyl chloride to the mixture at room temperature while stirring. The reaction is often rapid.[6]

-

After the reaction is complete (monitor by TLC), quench the reaction by adding a sodium thiosulfate solution to remove excess iodine.[6]

-

Extract the product into an organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.[6]

-

Purify the product by column chromatography or recrystallization as necessary.

Safe Handling and Storage

Engineering Controls:

-

Work with this compound in a certified chemical fume hood to minimize inhalation exposure.[7]

-

Ensure an emergency eyewash station and safety shower are readily accessible and have been recently tested.

-

Have a chemical spill kit available.

Personal Protective Equipment (PPE):

-

Eye and Face Protection: Chemical safety goggles that meet ANSI Z.87.1 standards are required. A face shield should be worn over safety goggles when there is a risk of splashing.

-

Skin and Body Protection: A flame-resistant lab coat should be worn and fully buttoned. Long pants and closed-toe, closed-heel shoes are mandatory. For larger quantities or procedures with a higher risk of exposure, a chemical-resistant apron or coveralls should be used.

-

Hand Protection: Double gloving is recommended. Use chemical-resistant outer gloves (e.g., nitrile) over inner gloves. Inspect gloves before use and change them immediately upon known or suspected contact with the compound.

Storage:

-

Store in a tightly closed container in a dry and well-ventilated place.[2][8]

-

Keep locked up or in an area accessible only to qualified or authorized persons.[8]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong acids.[9]

Decontamination and Disposal

Spill Management:

-

Minor Spills: Carefully sweep the solid material into a designated hazardous waste container, avoiding dust generation.[7]

-

Major Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and collect it in a sealed container for disposal.

Waste Disposal:

-

All solid waste contaminated with this compound (e.g., gloves, weighing paper, pipette tips) should be collected in a dedicated, labeled hazardous waste container.[7]

-

Liquid waste containing the compound should be collected in a separate, labeled hazardous waste container. Do not mix with incompatible waste streams.[7]

-

Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[2][8]

Biological Activity and Signaling Pathway Interaction

This compound has demonstrated biological activity, including antifungal properties.[10] In vitro studies have shown that it can inhibit the growth of Candida species by targeting CYP51 (lanosterol 14α-demethylase), a key enzyme in the ergosterol biosynthesis pathway.[10]

Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.[2] Inhibition of CYP51 disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and compromising the integrity and function of the fungal cell membrane, ultimately resulting in cell lysis.[2][10][11]

Emergency Procedures

First Aid Measures

-

If Inhaled: Move the person into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[2]

-

In Case of Skin Contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[2]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[2]

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[2][12]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[2]

-

Specific Hazards Arising from the Chemical: No data available.

-

Advice for Firefighters: Wear a self-contained breathing apparatus for firefighting if necessary.[2]

Accidental Release Measures

-

Personal Precautions, Protective Equipment, and Emergency Procedures: Avoid dust formation. Avoid breathing mist, gas, or vapors. Ensure adequate ventilation. Evacuate personnel to safe areas.[8]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[8]

-

Methods and Materials for Containment and Cleaning Up: Cover drains. Collect, bind, and pump off spills. Take up carefully. Dispose of properly. Clean up the affected area. Avoid generation of dusts.[8][13]

This technical guide is intended to provide essential safety and handling information. It is not a substitute for a comprehensive understanding of the hazards of this chemical and the implementation of robust safety protocols in the laboratory. Always consult the most up-to-date Safety Data Sheet (SDS) from the supplier before use and adhere to all institutional and regulatory guidelines.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. What are CYP51A1 inhibitors and how do they work? [synapse.patsnap.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | 15678-99-6 [m.chemicalbook.com]

- 5. N-tert-butyl-2-chloroacetamide | C6H12ClNO | CID 222440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. ICSC 0640 - 2-CHLOROACETAMIDE [chemicalsafety.ilo.org]

- 10. This compound | 15678-99-6 | Benchchem [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. matrixscientific.com [matrixscientific.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

N-(tert-Butyl)-2-chloroacetamide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth overview of the physical, chemical, and reactive properties of N-(tert-Butyl)-2-chloroacetamide. It is intended to serve as a technical resource, offering detailed data, experimental protocols, and safety information pertinent to its application in research and development.

Core Properties and Identifiers

This compound is an organic compound featuring a tert-butyl group attached to the nitrogen of a chloroacetamide backbone.[1] Its chemical identity and core physical properties are summarized below.

| Identifier | Value | Reference |

| IUPAC Name | N-tert-butyl-2-chloroacetamide | [2] |

| CAS Number | 15678-99-6 | [2][3] |

| Molecular Formula | C₆H₁₂ClNO | [1][2][4] |

| Molecular Weight | 149.62 g/mol | [2][3] |

| Canonical SMILES | CC(C)(C)NC(=O)CCl | [2] |

| InChIKey | NQVPSGXLCXZSTB-UHFFFAOYSA-N | [2] |

Physical and Chemical Properties

The compound is typically a solid at room temperature and is soluble in water and various organic solvents.[3][4]

| Property | Value | Reference |

| Appearance | White crystalline solid or colorless liquid | [4] |

| Melting Point | 27-28 °C | [4] |

| Boiling Point | 96 °C | [4] |

| Density | 0.98 g/mL | [4] |

| Solubility | Soluble in water and organic solvents | [4] |

Chemical Reactivity and Mechanism

The reactivity of this compound is primarily driven by the electrophilic nature of the carbon atom bonded to chlorine, a consequence of the chlorine atom's electron-withdrawing effect.[1] This makes the compound susceptible to a variety of chemical transformations. The bulky tert-butyl group provides significant steric hindrance, which can influence the compound's reactivity and selectivity in chemical reactions.[1]

Key Reactions:

-

Nucleophilic Substitution: The chlorine atom is a good leaving group and can be readily displaced by various nucleophiles, such as amines or thiols, to form new amide derivatives.[1] This is a cornerstone of its utility as a synthetic building block.

-

Oxidation: The compound can be oxidized to form N-(tert-butyl)-2-chloroacetic acid.[1]

-

Reduction: Reduction of the amide can yield N-(tert-butyl)-2-chloroethylamine.[1]

Caption: Primary reaction pathways for this compound.

Experimental Protocols

4.1. Synthesis via Nucleophilic Acyl Substitution

A common method for synthesizing this compound involves the reaction of tert-butylamine with chloroacetyl chloride.[1]

Materials:

-

tert-Butylamine

-

Chloroacetyl chloride

-

Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))[1]

-

Tertiary amine base (e.g., Triethylamine (TEA), Pyridine)[1]

-

Argon or Nitrogen atmosphere

-

Standard glassware for organic synthesis

Procedure:

-

Dissolve tert-butylamine (1.0 equivalent) and triethylamine (1.1 equivalents) in anhydrous dichloromethane under an inert atmosphere.

-

Cool the reaction mixture to 0 °C using an ice bath.

-

Add chloroacetyl chloride (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature between 0 and 5 °C to control the exothermic reaction.[1]

-

After the addition is complete, allow the mixture to warm to room temperature (20-25 °C) and stir for 2-4 hours until the reaction is complete (monitored by TLC).[1]

-

Quench the reaction by adding water. Separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography or recrystallization as needed.

Caption: Workflow for the synthesis of this compound.

4.2. Protein Cysteine Alkylation for Mass Spectrometry

This compound can be used as an alkylating agent to cap reduced cysteine residues in proteins, preventing disulfide bond reformation before enzymatic digestion and mass spectrometry analysis. This protocol is adapted from standard procedures using chloroacetamide.[5][6]

Materials:

-

Protein sample in a suitable buffer (e.g., 100 mM ammonium bicarbonate, pH ~8.0)

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

This compound

-

Quenching reagent (e.g., DTT)

Procedure:

-

Reduction: To the protein solution, add TCEP to a final concentration of 5-10 mM. Incubate at 37-56 °C for 30-60 minutes to reduce all disulfide bonds.

-

Alkylation Solution: Prepare a fresh stock solution of this compound in the same buffer used for the protein sample.

-

Alkylation: Add the this compound solution to the reduced protein sample to a final concentration of 20-40 mM. Incubate for 30 minutes at room temperature in the dark.[6]

-

Quenching (Optional): Add DTT to a final concentration equivalent to the alkylating agent to quench any excess reagent. Incubate for 15 minutes.[6]

-

The protein sample is now ready for buffer exchange, cleanup, and subsequent proteolytic digestion for mass spectrometry analysis.

Spectral Information

Spectroscopic data is crucial for the structural confirmation of this compound.

| Technique | Data Availability / Reference |

| ¹³C NMR | Spectrum available from Wiley-VCH GmbH.[2][7] |

| Infrared (IR) | Spectrum available. Typically acquired using a KBr-Pellet technique.[2][7] |

| Mass Spec. | Data available from the NIST Mass Spectrometry Data Center.[2] |

| Raman | Spectrum available from John Wiley & Sons, Inc.[7] |

Safety and Handling

This compound is classified with several hazards and requires careful handling.

GHS Hazard Statements: [2]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Use only in a well-ventilated area or under a chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[4][8]

-

Avoid breathing dust, fumes, or vapors.[8]

-

Wash hands thoroughly after handling.[8]

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[8] In case of accidental contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.[4]

References

- 1. This compound | 15678-99-6 | Benchchem [benchchem.com]

- 2. N-tert-butyl-2-chloroacetamide | C6H12ClNO | CID 222440 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 97% 15678-99-6 - Manufacturers & Suppliers in India with worldwide shipping. [ottokemi.com]

- 4. chembk.com [chembk.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. benchchem.com [benchchem.com]

- 7. spectrabase.com [spectrabase.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

Discovery and history of chloroacetamide derivatives in synthesis

An In-Depth Technical Guide to the Discovery and Synthetic History of Chloroacetamide Derivatives

Introduction

Chloroacetamide derivatives, characterized by the α-chloro, N-substituted acetamide functional group, represent a cornerstone class of compounds in modern organic synthesis. Their unique bifunctionality, combining a stable amide linkage with a reactive alkyl chloride, has rendered them indispensable as versatile intermediates and key structural motifs. Initially rising to prominence in the agrochemical industry, their journey has expanded dramatically into the realm of medicinal chemistry and drug development. This guide provides a comprehensive overview of the discovery, historical evolution, and core synthetic methodologies of chloroacetamide derivatives, tailored for researchers, scientists, and professionals in drug development.

Historical Perspective and Discovery

The story of chloroacetamide derivatives begins in the post-war chemical boom of the mid-20th century. A concerted research program at Monsanto in the early 1950s, aimed at discovering novel herbicides, marked the genesis of this chemical class.[1] The initial goal was to find compounds effective against grass weeds, a significant challenge at the time.

In 1952, researchers A.J. Speziale and P.C. Hamm identified significant herbicidal activity in this class of molecules.[1] A pivotal early discovery was N-(2,5-dichlorophenyl) α-chloroacetamide, which showed potent inhibitory effects on grass seed germination with minimal toxicity to broadleaf seeds.[1] This discovery spurred a rapid and fruitful synthesis program. By 1953, several candidates were selected for field trials, including N,N-diallyl-2-chloroacetamide (CDAA).[1] This compound would become the first commercially successful chloroacetamide herbicide, launched in 1956 under the trademark Randox, marking a breakthrough in pre-emergence weed control for major crops like corn and soybeans.[1]

While their roots are in agriculture, the synthetic utility of the chloroacetamide moiety was quickly recognized. The electrophilic nature of the α-carbon provides a reactive handle for nucleophilic substitution, making these compounds ideal building blocks for more complex molecular architectures. This reactivity became the foundation for their adoption in pharmaceutical synthesis, most famously exemplified by the synthesis of the local anesthetic Lidocaine, which features a chloroacetamide-derived core. Today, the chloroacetamide scaffold is a privileged structure in medicinal chemistry, particularly in the design of covalent inhibitors that form targeted bonds with proteins.[2][3]

Core Synthesis Methodology: N-Acylation of Amines

The most fundamental and widely employed method for synthesizing chloroacetamide derivatives is the N-acylation of a primary or secondary amine with chloroacetyl chloride.[4][5][6] This reaction is a robust and versatile nucleophilic acyl substitution that forms the core amide bond.

The general workflow for this synthesis is straightforward and adaptable to various scales and substrates.

Caption: General experimental workflow for N-acylation.

Data Presentation: N-Acylation Reaction Conditions

The versatility of the N-acylation reaction is demonstrated by its successful application under various conditions, from traditional organic solvents to greener, aqueous-based systems.

| Entry | Amine | Base/Solvent System | Time (min) | Yield (%) | Reference |

| 1 | Aniline | Phosphate Buffer (pH 7.4) | 15 | 92 | [4] |

| 2 | 4-Methylaniline | Phosphate Buffer (pH 7.4) | 15 | 94 | [4] |

| 3 | 4-Methoxyaniline | Phosphate Buffer (pH 7.4) | 15 | 95 | [4] |

| 4 | Benzylamine | Phosphate Buffer (pH 7.4) | 15 | 90 | [4] |

| 5 | 2,6-Dimethylaniline | Acetic Acid / Sodium Acetate | 30-60 | ~80-90 | [7][8] |

| 6 | Various Amines | DBU / Anhydrous THF | 15-30 | High | [4] |

Experimental Protocols

Protocol 1: N-Chloroacetylation in Aqueous Phosphate Buffer [4] This environmentally friendly method avoids hazardous organic solvents and often results in the product precipitating directly from the reaction mixture, simplifying isolation.

-

Materials:

-

Amine (e.g., Aniline): 10 mmol

-

Chloroacetyl chloride: 10.5 mmol (1.05 eq)

-

Phosphate Buffer (0.1 M, pH 7.4): 50 mL

-

Round-bottom flask, magnetic stirrer

-

-

Procedure:

-

Dissolve the amine (10 mmol) in the phosphate buffer (50 mL) in a round-bottom flask with vigorous stirring at room temperature.

-

Add chloroacetyl chloride (10.5 mmol) dropwise to the stirring solution over 5 minutes.

-

Continue to stir the reaction mixture at room temperature. The reaction is typically complete within 15-20 minutes, often indicated by the formation of a precipitate.

-

Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold water (2 x 20 mL) to remove any salts.

-

Dry the product under vacuum to yield the N-substituted-2-chloroacetamide.

-

Protocol 2: Synthesis of α-Chloro-2,6-dimethylacetanilide (Lidocaine Intermediate) [7][9] This classic protocol uses glacial acetic acid as a solvent and sodium acetate to buffer the HCl byproduct.

-

Materials:

-

2,6-Dimethylaniline: 0.1 mol

-

Glacial Acetic Acid: 100 mL

-

Chloroacetyl chloride: 0.11 mol (1.1 eq)

-

Sodium Acetate: 0.15 mol

-

Water: 200 mL

-

Erlenmeyer flask, magnetic stirrer, ice bath

-

-

Procedure:

-

In an Erlenmeyer flask, dissolve 2,6-dimethylaniline (0.1 mol) in glacial acetic acid (100 mL).

-

Cool the solution to approximately 10-15 °C in an ice bath with stirring.

-

Slowly add chloroacetyl chloride (0.11 mol) to the cooled solution. Maintain the temperature below 30 °C during the addition.

-

After the addition is complete, remove the ice bath and stir the mixture for an additional 30 minutes at room temperature.

-

In a separate beaker, prepare a solution of sodium acetate (0.15 mol) in water (200 mL).

-

Add the sodium acetate solution to the reaction mixture to precipitate the product.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the white precipitate by vacuum filtration and wash thoroughly with cold water.

-

Air dry the product. The typical yield is high for this step.

-

Case Study: The Two-Step Synthesis of Lidocaine

The synthesis of Lidocaine is a quintessential example of the utility of chloroacetamide derivatives in pharmaceutical manufacturing.[7][8][10] It involves the initial formation of an intermediate, α-chloro-2,6-dimethylacetanilide, followed by a nucleophilic substitution with diethylamine.

Experimental Protocol

Step 1: Synthesis of α-Chloro-2,6-dimethylacetanilide This step is detailed in Protocol 2 above.

Step 2: Synthesis of Lidocaine (2-Diethylamino-N-(2,6-dimethylphenyl)acetamide) [7][9]

-

Materials:

-

α-Chloro-2,6-dimethylacetanilide (from Step 1): 0.05 mol

-

Diethylamine: 0.15 mol (3 eq)

-

Toluene: 150 mL

-

Round-bottom flask, reflux condenser, heating mantle

-

-

Procedure:

-

To a round-bottom flask, add α-chloro-2,6-dimethylacetanilide (0.05 mol), toluene (150 mL), and diethylamine (0.15 mol).

-

Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 110 °C) for 4-5 hours.

-

Cool the reaction mixture to room temperature. Diethylammonium chloride will precipitate as a white solid.

-

Remove the salt by vacuum filtration.

-

Transfer the filtrate to a separatory funnel and wash with water (3 x 50 mL) to remove any remaining salts and excess diethylamine.

-

Extract the aqueous layers with 3 M HCl (2 x 40 mL). The product will move to the acidic aqueous layer as its protonated salt.

-

Cool the combined acidic aqueous layers in an ice bath and make strongly basic (pH > 10) by the slow addition of concentrated KOH or NaOH solution. The Lidocaine free base will precipitate or form an oil.

-

Extract the Lidocaine free base into a suitable organic solvent (e.g., diethyl ether or pentane, 2 x 50 mL).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation to yield Lidocaine as an oil or low-melting solid.

-

| Step | Key Reactants | Key Reagents/Solvents | Product | Typical Yield |

| 1 | 2,6-Dimethylaniline, Chloroacetyl chloride | Glacial Acetic Acid, Sodium Acetate | α-Chloro-2,6-dimethylacetanilide | 80-90% |

| 2 | α-Chloro-2,6-dimethylacetanilide | Diethylamine, Toluene | Lidocaine | 70-85% |

Applications in Agrochemicals & Drug Development

Herbicidal Mode of Action

Chloroacetamide herbicides act primarily as pre-emergence agents, inhibiting the growth of weed seedlings.[11] Their biochemical mode of action involves the inhibition of very-long-chain fatty acid (VLCFA) synthesis.[12] VLCFAs are essential components of cell membranes and cuticular waxes. By disrupting their production, the herbicides halt cell division and expansion, leading to the death of susceptible plants.[12] It is hypothesized that the chloroacetamide molecule covalently binds to a cysteine residue in the active site of a key elongase enzyme in the VLCFA synthesis pathway.[11][12][13]

Caption: Inhibition of VLCFA synthesis by chloroacetamides.

Role as Covalent Inhibitors in Drug Discovery

In modern drug development, the chloroacetamide group is a widely used "warhead" for designing covalent inhibitors. These molecules are engineered to form a permanent covalent bond with a specific amino acid residue—most commonly a cysteine—within the target protein's binding site.[2] This irreversible binding can lead to high potency and prolonged duration of action. The electrophilic carbon of the chloroacetamide is attacked by the nucleophilic thiol group of a cysteine residue, displacing the chloride ion and forming a stable thioether linkage. This strategy has been successfully applied to develop inhibitors for various protein classes, including kinases and transcription factors.[3]

Caption: Logical workflow of covalent protein inhibition.

Conclusion

From their serendipitous discovery as grass-killing agents to their current status as precision tools in the design of targeted therapeutics, chloroacetamide derivatives have had a remarkable scientific journey. Their synthetic accessibility, coupled with the tunable reactivity of the C-Cl bond, ensures their continued relevance. For researchers in both agrochemical and pharmaceutical sciences, a deep understanding of the history, synthesis, and reactivity of this compound class is not merely academic—it is fundamental to innovation and the development of next-generation chemical solutions.

References

- 1. Discovery, Development, and Current Status of the Chloroacetamide Herbicides | Weed Science | Cambridge Core [cambridge.org]

- 2. benchchem.com [benchchem.com]

- 3. Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD·YAP1 interaction - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. tandfonline.com [tandfonline.com]

- 6. researchgate.net [researchgate.net]

- 7. is.muni.cz [is.muni.cz]

- 8. Lidocaine Synthesis Lab | Hunter College CUNY - Edubirdie [edubirdie.com]

- 9. people.chem.umass.edu [people.chem.umass.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

- 12. researchgate.net [researchgate.net]

- 13. Understanding the Mode of Action of the Chloroacetamide and Thiocarbamate Herbicides | Weed Technology | Cambridge Core [cambridge.org]

Methodological & Application

Application Notes and Protocols for N-(tert-Butyl)-2-chloroacetamide in Peptide Mapping

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peptide mapping is a critical analytical technique in the biopharmaceutical industry for protein characterization, identity confirmation, and the detection of post-translational modifications. A key step in the peptide mapping workflow is the reduction and alkylation of cysteine residues to prevent the reformation of disulfide bonds, ensuring complete enzymatic digestion and accurate analysis by mass spectrometry. N-(tert-Butyl)-2-chloroacetamide is a sulfhydryl-reactive alkylating agent that serves as an alternative to more common reagents like iodoacetamide (IAA). The use of this compound can offer advantages in terms of specificity and reduced off-target modifications. These application notes provide a detailed protocol for the use of this compound in peptide mapping workflows and a comparison with other common alkylating agents.

Principle of Cysteine Alkylation

The primary goal of alkylation in peptide mapping is to irreversibly block the free sulfhydryl groups of cysteine residues after the reduction of disulfide bonds. This prevents the disulfide bonds from reforming, which would interfere with enzymatic digestion and subsequent chromatographic separation and mass spectrometric analysis. This compound reacts with the thiol group of cysteine, resulting in the formation of a stable thioether bond. This modification adds a tert-butyl-carbamidomethyl group to the cysteine residue.

Data Presentation

Table 1: Comparison of Common Alkylating Agents

| Feature | This compound (estimated) | 2-Chloroacetamide (CAA) | Iodoacetamide (IAA) |

| Cysteine Alkylation Efficiency | ~97% | ~97%[1] | ~99%[1] |

| Methionine Oxidation | Potentially up to 40% | Up to 40%[1][2][3] | 2-5%[1][2][3] |

| N-terminal Alkylation | Lower than IAA | Lower than IAA[1] | Higher than CAA[1] |

| Other Off-Target Alkylations | Lower than IAA | Lower than IAA[1] | Higher than CAA[1] |

Table 2: Expected Mass Shifts for Modified Cysteine Residues

| Reagent | Cysteine Modification | Mass Shift (monoisotopic) |

| This compound | tert-Butyl-carbamidomethyl | +113.084 Da[4][5] |

| 2-Chloroacetamide | Carbamidomethyl | +57.021 Da[1] |

| Iodoacetamide | Carbamidomethyl | +57.021 Da |

Experimental Protocols

Materials

-

Protein sample (e.g., monoclonal antibody)

-

Denaturation Buffer: 6 M Guanidine HCl, 1 mM EDTA in 0.1 M Tris, pH 7.8

-

Reducing Agent: 500 mM Dithiothreitol (DTT) in water

-

Alkylating Agent: 500 mM this compound in a suitable organic solvent (e.g., acetonitrile or ethanol)

-

Digestion Buffer: 1 M Urea in 0.1 M Tris, pH 7.8

-

Sequencing Grade Trypsin

-

Quenching Solution: 200 mM DTT in water

-

Formic Acid (for quenching digestion)

Protocol for Reduction and Alkylation

-

Denaturation and Reduction:

-

To your protein sample, add the Denaturation Buffer.

-

Add the 500 mM DTT solution to a final concentration of 5 mM.

-

Incubate the mixture at 37°C for 60 minutes.

-

-

Alkylation:

-

Cool the sample to room temperature.

-

Add the 500 mM this compound solution to a final concentration of 15-20 mM.

-

Incubate the reaction in the dark at room temperature for 60 minutes.

-

-

Buffer Exchange and Digestion:

-

Exchange the buffer to the Digestion Buffer using a suitable method such as a desalting column.[6]

-

Add sequencing grade trypsin at an appropriate enzyme-to-substrate ratio (e.g., 1:20 w/w).

-

Incubate at 37°C for 4 to 18 hours.

-

-

Quenching Digestion:

-

Stop the digestion by adding formic acid to a final concentration of 0.1-1%.

-

-

Sample Analysis:

-

The resulting peptide mixture is now ready for analysis by LC-MS/MS.

-

Visualizations

Caption: Experimental workflow for peptide mapping using this compound.

Caption: Chemical reaction of cysteine alkylation with this compound.

Discussion and Considerations

-

Specificity: 2-Chloroacetamide and its derivatives are reported to have higher specificity for cysteine residues compared to iodoacetamide, resulting in fewer off-target modifications.[1] This can simplify data analysis by reducing the number of unexpected peptide modifications.

-

Methionine Oxidation: A significant consideration when using chloroacetamide-based reagents is the potential for increased methionine oxidation compared to iodoacetamide.[1][2][3] This should be set as a variable modification during mass spectrometry data analysis.

-